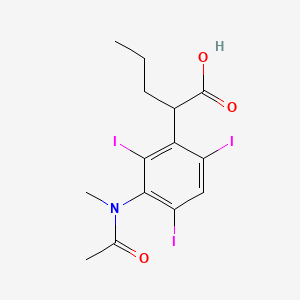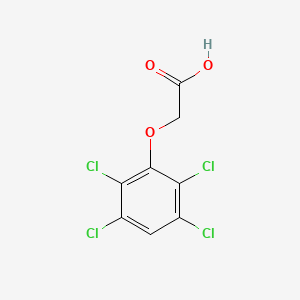
Acetic acid, (2,3,5,6-tetrachlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5,6-Tetrachlorophenoxy)acetic acid is a synthetic organic compound that belongs to the class of chlorophenoxy acids. It is characterized by the presence of four chlorine atoms attached to a phenoxyacetic acid structure. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrachlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 3, 5, and 6 positions on the phenoxy ring.
Industrial Production Methods: Industrial production of (2,3,5,6-Tetrachlorophenoxy)acetic acid involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2,3,5,6-Tetrachlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorophenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Aplicaciones Científicas De Investigación
(2,3,5,6-Tetrachlorophenoxy)acetic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mecanismo De Acción
The mechanism of action of (2,3,5,6-Tetrachlorophenoxy)acetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific molecular pathways involved in cell elongation and division, disrupting normal plant growth processes.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar structure but fewer chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Similar in structure but with three chlorine atoms, known for its use in Agent Orange.
Uniqueness: (2,3,5,6-Tetrachlorophenoxy)acetic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its higher degree of chlorination compared to similar compounds results in increased herbicidal potency and different environmental behavior.
Propiedades
Número CAS |
5416-64-8 |
|---|---|
Fórmula molecular |
C8H4Cl4O3 |
Peso molecular |
289.9 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetrachlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H4Cl4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) |
Clave InChI |
AWCFSYBBTGBTEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


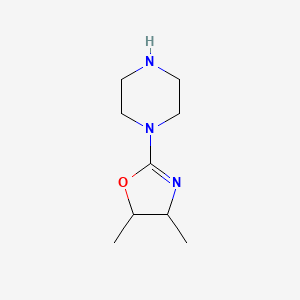
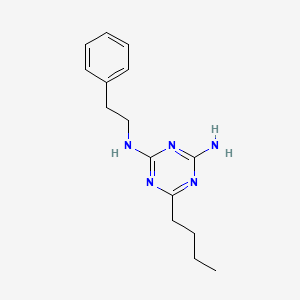
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
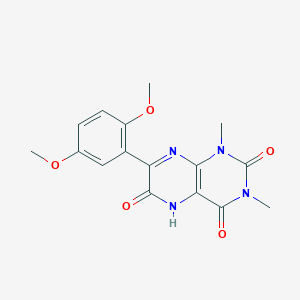
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
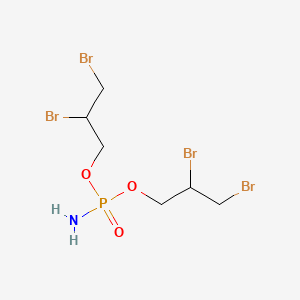
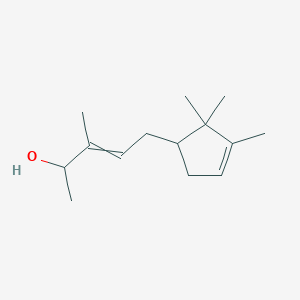
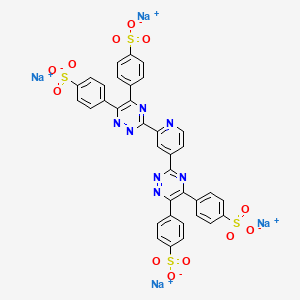
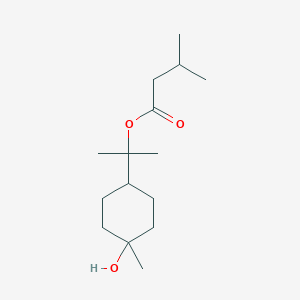
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
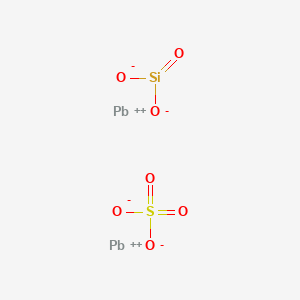
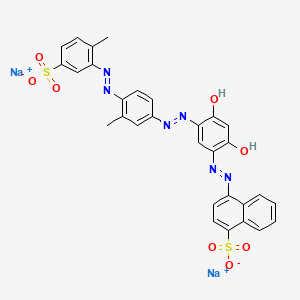
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
